
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is an organic compound with the molecular formula C9H8I3NO2. This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an amino group, and a propanoic acid moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid typically involves the iodination of a phenylpropanoic acid derivative. The process begins with the nitration of a phenylpropanoic acid, followed by reduction to introduce the amino group. Subsequent iodination using iodine and an oxidizing agent, such as iodic acid, results in the formation of the triiodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated products.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Utilized as a contrast agent in imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of radiopaque materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Lacks iodine atoms, resulting in different chemical and biological properties.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains fewer iodine atoms, affecting its radiopacity and reactivity.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is unique due to its high iodine content, which imparts significant radiopacity. This makes it particularly valuable in medical imaging applications where high contrast is required .
Propiedades
Número CAS |
21762-12-9 |
|---|---|
Fórmula molecular |
C9H8I3NO2 |
Peso molecular |
542.88 g/mol |
Nombre IUPAC |
2-(3-amino-2,4,6-triiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I3NO2/c1-3(9(14)15)6-4(10)2-5(11)8(13)7(6)12/h2-3H,13H2,1H3,(H,14,15) |
Clave InChI |
ZSBOXQIYDXCBKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


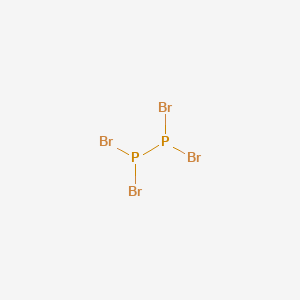
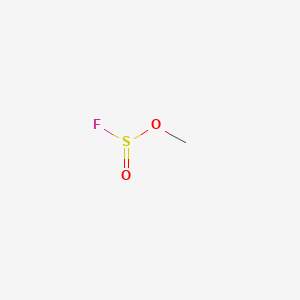
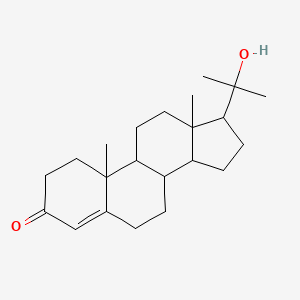

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
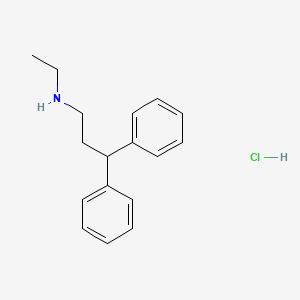
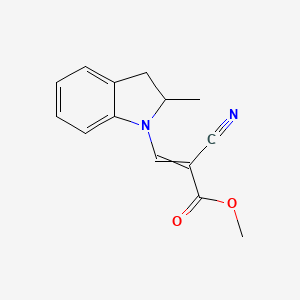
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
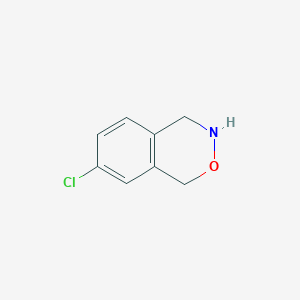
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

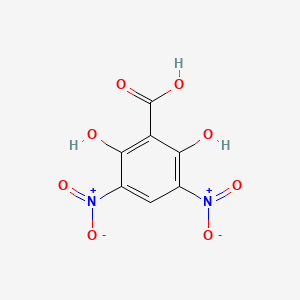
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
